![molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5](/img/structure/B1519789.png)

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

概要

説明

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It is a complex heterocyclic compound with many important properties and uses . It is a strong oxidizer and can react with many organic and inorganic substances .

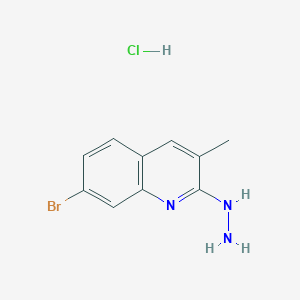

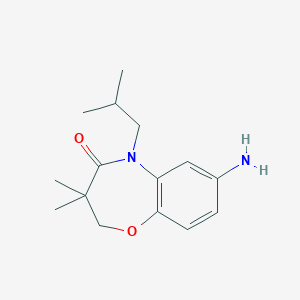

Molecular Structure Analysis

The molecular formula of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine are not detailed in the available resources, it is known to be a strong oxidizer .Physical And Chemical Properties Analysis

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It has a high melting point and boiling point and can exist stably at high temperatures . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .科学的研究の応用

Synthesis and Material Development

Regioselective Synthesis and Optical Properties : A study highlights efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives via regio-selective amination of dihalo-pyrrolopyrazines. These compounds are promising for optoelectronic applications due to their optical and thermal properties (Puttavva Meti et al., 2017).

Anti-Inflammatory Activity : Another study synthesized pyrrolo[1,2-a]pyrazines derivatives showing moderate in vitro anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Y. Zhou et al., 2013).

Catalyst-Free Synthesis : Research on the catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate forms new pyrrolo[1,2-a]pyrazine derivatives, showcasing a greener synthetic approach (M. Piltan et al., 2013).

Halogen Bond Donors : A study demonstrated N,N'-Dibromohydantoins' utility as halogen bond donors in crystal engineering, potentially guiding the introduction of chirality in halogen-bonded systems (Irène Nicolas et al., 2016).

Chemical Reactions and Mechanisms

Electrophilic Cyclization and Ring-Opening : Research describes the synthesis of pyrrolo[1,2-a]quinolines and indolizines via site-selective electrophilic cyclization and subsequent ring-opening, showcasing the molecule's versatility in complex reactions (T. Aggarwal et al., 2012).

Cadmium(II) Halide Complexes : The formation of cadmium(II) halide complexes with pyrazine demonstrates the compound's ability to engage in coordination chemistry, contributing to the structural diversity of metal-organic frameworks (R. Bailey & W. Pennington, 1997).

Safety And Hazards

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask, and ensure operations are conducted in a well-ventilated area . In case of accidental contact or inhalation, rinse with clean water and seek medical help .

特性

IUPAC Name |

2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGMTONBTOMHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656813 | |

| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine | |

CAS RN |

875781-44-5 | |

| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)

![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)